![molecular formula C14H25NO2 B1467315 3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one CAS No. 1458057-39-0](/img/structure/B1467315.png)
3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one
Overview
Description
3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one, also known as 3-CHP, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of pyrrolidin-1-ylpropan-1-one, a member of the pyrrolidone family. 3-CHP has been studied for its ability to act as a catalyst in various synthetic processes, as well as its potential as a substrate for biological processes.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
The pyrrolidine ring, a component of the compound , is a versatile scaffold in drug discovery. It’s used to create biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and provide increased three-dimensional coverage . This compound could be pivotal in synthesizing novel drug candidates with selective biological activity.
Biological Activity: Stereoselectivity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can lead to varied biological profiles of drug candidates. This is crucial for binding to enantioselective proteins, which can result in different therapeutic outcomes .
Pharmacokinetics: ADME/Tox Profiles
Heterocyclic compounds like those containing pyrrolidine rings are essential for modifying physicochemical parameters to achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates .
Cancer Research: Anticancer Activity
Compounds derived from pyrrolidine have been synthesized and evaluated for anticancer activity against various cell lines. The structural features of such compounds, including the pyrrolidine ring, play a significant role in their efficacy as potential anticancer agents .
Synthetic Chemistry: One-Pot Multicomponent Synthesis
The pyrrolidine ring can be synthesized through one-pot multicomponent approaches, which are efficient and can yield complex molecules with potential therapeutic applications .
Chemical Biology: Target Selectivity
Bioactive molecules characterized by the pyrrolidine ring have shown target selectivity, which is essential for the development of drugs with fewer side effects and higher efficacy .
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes, receptors, and ion channels . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, compounds with a pyrrolidine ring can interact with their targets through a variety of non-covalent interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Many pyrrolidine derivatives are involved in key biochemical pathways related to signal transduction, metabolism, and cell cycle regulation .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic efficacy. Pyrrolidine derivatives generally have good bioavailability due to their ability to form stable conformations and resist metabolic degradation .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some potential effects could include altered enzyme activity, changes in cell signaling, or modifications to cellular metabolism .
properties
IUPAC Name |
3-cyclohexyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-8-9-15(10-13)14(17)7-6-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGENFSXXIKPHOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCC(C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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